2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
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Overview
Description
2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Substituents: The phenyl and trifluoromethylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the imidazole ring, completing the structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione: Lacks the trifluoromethylphenyl group, resulting in different reactivity and biological activity.
7-Phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione: Lacks the dimethyl groups, which can affect its solubility and interaction with molecular targets.
Uniqueness
The presence of both dimethyl and trifluoromethylphenyl groups in 2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione makes it unique. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,4-dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O2/c1-27-18-17(19(31)28(2)21(27)32)29-12-16(13-6-4-3-5-7-13)30(20(29)26-18)15-10-8-14(9-11-15)22(23,24)25/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUGJAVVBOLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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